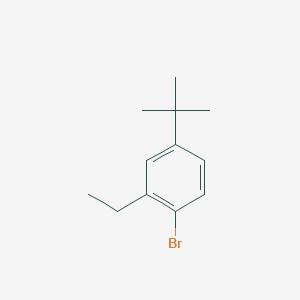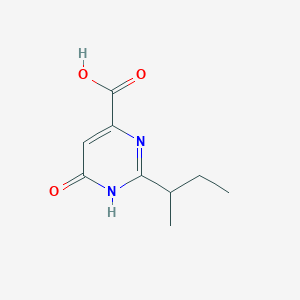![molecular formula C15H23NO3 B11719636 Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- CAS No. 918548-71-7](/img/structure/B11719636.png)
Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy-: is a complex organic compound with a unique structure that includes a benzamide core substituted with a tert-butyl group, a hydroxypropyl group, and a methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- typically involves multi-step organic reactions. One common method includes the reaction of benzaldehyde with tert-butylamine to form the corresponding imine, followed by reduction to the amine. This amine is then acylated with an appropriate acid chloride to form the benzamide. The hydroxypropyl and methoxy groups are introduced through subsequent reactions involving selective functional group transformations .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity .
化学反应分析
Types of Reactions: Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide core can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products:
- Oxidation of the hydroxypropyl group forms ketones or carboxylic acids.
- Reduction of the benzamide core forms the corresponding amine.
- Substitution of the methoxy group forms various substituted benzamides .
科学研究应用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology: In biological research, it is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
相似化合物的比较
- Benzamide, N-(1,1-dimethylethyl)-3-hydroxy-5-nitro-
- Benzamide, N-(1,1-dimethylethyl)-N-hydroxy-4-methoxy-
- Benzamide, N-(1,1-dimethylethyl)-4-formyl-
Comparison: Compared to these similar compounds, Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- is unique due to the presence of the hydroxypropyl group, which significantly influences its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
属性
CAS 编号 |
918548-71-7 |
|---|---|
分子式 |
C15H23NO3 |
分子量 |
265.35 g/mol |
IUPAC 名称 |
N-tert-butyl-2-[(2R)-2-hydroxypropyl]-6-methoxybenzamide |
InChI |
InChI=1S/C15H23NO3/c1-10(17)9-11-7-6-8-12(19-5)13(11)14(18)16-15(2,3)4/h6-8,10,17H,9H2,1-5H3,(H,16,18)/t10-/m1/s1 |
InChI 键 |
IODVSXBTYPKSLL-SNVBAGLBSA-N |
手性 SMILES |
C[C@H](CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O |
规范 SMILES |
CC(CC1=C(C(=CC=C1)OC)C(=O)NC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)hydrazine hydrochloride](/img/structure/B11719583.png)

![2-(4-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11719593.png)



![Methyl 3-Oxo-3-[2-(trifluoromethoxy)phenyl]propionate](/img/structure/B11719621.png)
![[(1E)-1,2-difluoroethenyl]trimethylsilane](/img/structure/B11719623.png)

![2-Methyl-2,6-diazaspiro[3.3]heptane 2,2,2-trifluoroacetate](/img/structure/B11719633.png)
![2-Chloro-6-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11719634.png)

